1-{[tert-Butyl(dimethyl)silyl]oxy}undecan-6-one
CAS No.: 190588-96-6
Cat. No.: VC15891264
Molecular Formula: C17H36O2Si
Molecular Weight: 300.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190588-96-6 |
|---|---|
| Molecular Formula | C17H36O2Si |
| Molecular Weight | 300.6 g/mol |
| IUPAC Name | 1-[tert-butyl(dimethyl)silyl]oxyundecan-6-one |
| Standard InChI | InChI=1S/C17H36O2Si/c1-7-8-10-13-16(18)14-11-9-12-15-19-20(5,6)17(2,3)4/h7-15H2,1-6H3 |
| Standard InChI Key | CLWRROYNXCWRLX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(=O)CCCCCO[Si](C)(C)C(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, 1-{[tert-butyl(dimethyl)silyl]oxy}undecan-6-one, reflects its three key structural elements:
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An 11-carbon aliphatic chain (undecane backbone).
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A ketone group at the sixth carbon position.
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A TBS-protected hydroxyl group at the first carbon, formed via silylation of the corresponding alcohol.
The TBS group (tert-butyl(dimethyl)silyl) imparts steric bulk, protecting the hydroxyl group from unwanted reactions during synthetic transformations .
Table 1: Key Structural and Physical Properties
Stereoelectronic Effects
The TBS group’s electron-donating silyl ether moiety stabilizes adjacent carbocations, enabling selective deprotection under acidic conditions . Meanwhile, the ketone at C6 participates in conjugate addition reactions or serves as a hydrogen-bond acceptor in molecular recognition processes .
Synthesis and Reaction Pathways
Stepwise Synthesis from Precursors
The synthesis of 1-{[tert-butyl(dimethyl)silyl]oxy}undecan-6-one typically involves three stages:
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Alcohol Protection: The primary alcohol at C1 of undecan-6-ol is silylated using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole .
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Oxidation of Intermediate Ethers: Secondary methyl ethers adjacent to the TBS group are oxidized to ketones using calcium hypochlorite in aqueous acetonitrile with acetic acid .
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Purification: Column chromatography (e.g., ethyl acetate/pentane gradients) isolates the final product .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | TBSCl, imidazole, DMF, 0°C → 20°C, 12 h | 92% | |
| 2 | Ca(ClO)₂, CH₃CN/H₂O/CH₃COOH, 0°C, 23 h | 68% | |
| 3 | Silica gel chromatography (EtOAc:pentane) | 95% |
Isotopic Labeling Strategies
Deuterium-labeled analogs (e.g., [²H₄]-22) are synthesized via catalytic hydrogenation of alkynyl intermediates using Wilkinson’s catalyst (RhCl(PPh₃)₃) . This method preserves the TBS group while introducing isotopic labels for mechanistic studies.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (500 MHz, CDCl₃):
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¹³C NMR (125 MHz, CDCl₃):
Mass Spectrometry
Applications in Organic Synthesis
Pharmaceutical Intermediate
The TBS group’s stability under basic conditions allows sequential functionalization of the ketone moiety. For example, Grignard additions to the ketone yield tertiary alcohols, which are precursors to bioactive molecules like anti-inflammatory agents .
Fragrance Chemistry
Undecan-6-one derivatives are known for their musk-like odor profiles. The TBS-protected form enables controlled release of the fragrance aldehyde upon deprotection in consumer products .
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